molecular formula C17H15N3O4 B2833090 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate

Cat. No. B2833090
M. Wt: 325.32 g/mol
InChI Key: MHYSSTVZYVHMHL-UHFFFAOYSA-N
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Description

The compound “(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate” is a derivative of the 4-oxobenzo[d][1,2,3]triazin class . These compounds have been studied for their potential as cholinesterase inhibitors, which could make them useful in the treatment of Alzheimer’s disease .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of a series of 4-oxobenzo[d][1,2,3]triazin hybrids . These are then screened for their potential as cholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a 4-oxobenzo[d][1,2,3]triazin core . This core is a bicyclic compound that may be viewed as fused rings of the aromatic compounds benzene and triazole .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve a series of reactions including diazotization . The specific reactions for the synthesis of “this compound” are not detailed in the available sources.

Scientific Research Applications

Synthesis and Characterization

This compound belongs to a broader class of compounds explored for their synthesis and unique properties. For instance, novel benzoxazine monomers containing allyl groups have been synthesized to form thermosets with excellent thermomechanical properties, highlighting the diverse applications of benzoxazine derivatives in material science (Agag & Takeichi, 2003).

Applications in Material Science

The synthesized compounds have shown promise in developing high-performance materials. For example, hexahydro-s-triazine derivatives have been investigated for creating acid-degradable epoxy resins with high thermal and mechanical properties, demonstrating the potential of triazine derivatives in creating environmentally friendly materials with specific degradation pathways (You et al., 2017).

Biological Activities

Some benzotriazinone derivatives have been studied for their biological activities, including potential antibacterial and anticancer properties. A study synthesized new benzotriazinone derivatives and tested them for their cytotoxic activities against human liver carcinoma cell lines (HepG2), showing potent activity for certain compounds, highlighting the potential of these compounds in medicinal chemistry and drug development (El Rayes et al., 2020).

Molecular Docking and Synthesis

The synthesis and molecular docking studies of benzotriazine derivatives have identified compounds with strong binding affinities towards specific receptors, suggesting their potential as antibacterial and anticancer agents. This includes studies on their reactivity and interaction with metal ions, providing insights into their chemical behavior and potential applications in creating targeted therapies (Rayes et al., 2019).

Mechanism of Action

The mechanism of action of these compounds involves inhibition of cholinesterase enzymes . For example, one compound exhibited about 49-fold higher inhibitory activity than donepezil, a standard cholinesterase inhibitor . This compound inhibited BuChE via a mixed-type inhibition mode .

Future Directions

The future directions for research into “(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate” and similar compounds could involve further exploration of their potential as cholinesterase inhibitors . This could include more detailed studies of their mechanism of action, as well as investigations into their potential therapeutic applications in diseases such as Alzheimer’s .

properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-phenoxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-12(24-13-7-3-2-4-8-13)17(22)23-11-20-16(21)14-9-5-6-10-15(14)18-19-20/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYSSTVZYVHMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCN1C(=O)C2=CC=CC=C2N=N1)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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